
4-Bromo-7-fluoro-5-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-7-fluoro-5-nitro-1H-indazole” is a compound that belongs to the class of indazoles . Indazoles are heterocyclic aromatic compounds that have a wide variety of medicinal applications . The IUPAC name of this compound is 4-bromo-5-nitro-1H-indazole .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been explored through various routes . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A reaction between benzyl-substituted benzylidenehydrazine and hydrazine yields 2-bromo-6-fluorobenzylidenehydrazine directly, while subsequent cyclization gives 4-bromo-1H-indazole .Molecular Structure Analysis
The molecular formula of “this compound” is C7H4BrFN2 . The InChI code of this compound is 1S/C7H4BrFN2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) .Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 215.02 g/mol . It has a density of 1.861±0.06 g/cm3 . The boiling point is predicted to be 332.2±22.0 °C .Aplicaciones Científicas De Investigación
4-Bromo-7-fluoro-5-nitro-1H-indazole has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polycyclic compounds, which can be used for drug discovery and development. Additionally, it can be used in the synthesis of compounds for use in biological and chemical research.
Mecanismo De Acción
Target of Action
Indazole compounds are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that the cyclization process in the synthesis of indazole compounds is greatly affected by the hydrogen bond . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Indazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-7-fluoro-5-nitro-1H-indazole for laboratory experiments include its availability, its relatively low cost, and its versatility. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The limitations of using this compound for laboratory experiments include its potential toxicity and its instability in certain conditions.
Direcciones Futuras
The future directions of 4-Bromo-7-fluoro-5-nitro-1H-indazole research include further investigating its mechanism of action and biochemical and physiological effects, developing more efficient and cost-effective synthesis methods, and exploring its potential applications in drug discovery and development. Additionally, further research is needed to investigate its potential toxicity and its stability in different conditions.
Métodos De Síntesis
4-Bromo-7-fluoro-5-nitro-1H-indazole can be synthesized using a variety of methods. The most common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base. This reaction is often used to synthesize polycyclic compounds, such as this compound. Other methods of synthesis include the Stille cross-coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-7-fluoro-5-nitro-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-6-3-2-10-11-7(3)4(9)1-5(6)12(13)14/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPIBTVZNDDQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=C1F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

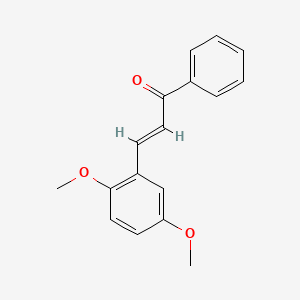
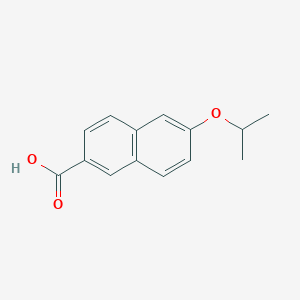
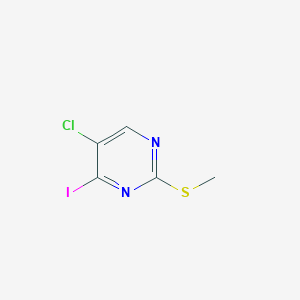
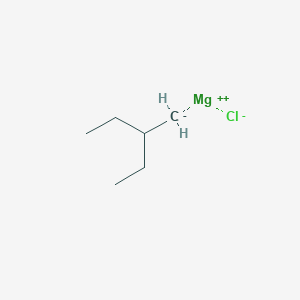

![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)
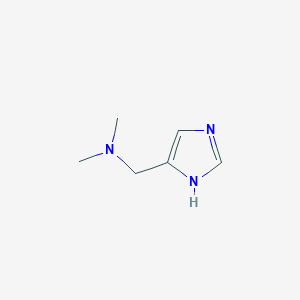
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)




